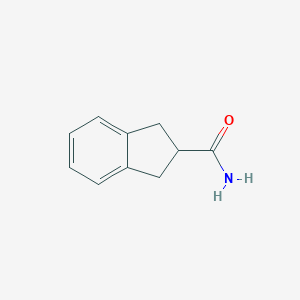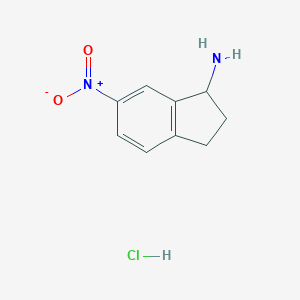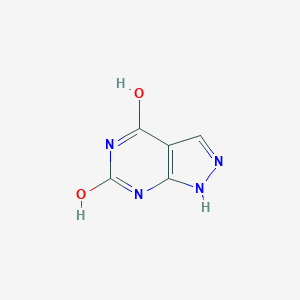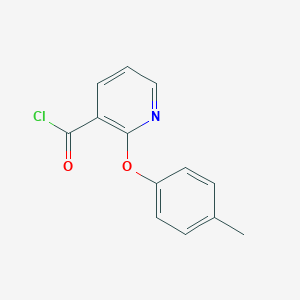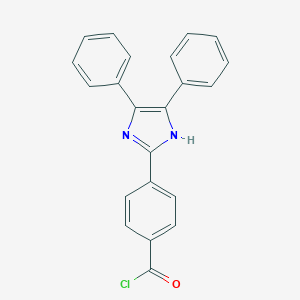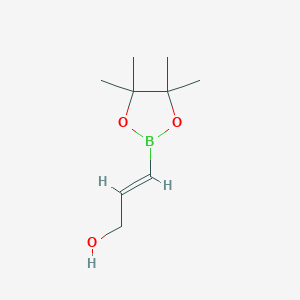
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-ol often involves multi-step substitution reactions. For instance, the synthesis of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds entails a three-step substitution reaction. These processes are meticulously confirmed through techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry, ensuring the formation of the desired boronic acid esters with benzene rings (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using X-ray diffraction, alongside computational methods like density functional theory (DFT). These analyses reveal the conformational stability and electronic properties of the molecules, including molecular electrostatic potential and frontier molecular orbitals, providing insights into their reactivity and interactions (Huang et al., 2021).
Chemical Reactions and Properties
The dioxaborolane moiety in these compounds plays a critical role in facilitating various chemical reactions, particularly those involving borylation and cross-coupling processes. For instance, (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-ol and its derivatives can undergo palladium-catalyzed borylation reactions with aryl bromides, leading to the formation of boronic esters which are key intermediates in organic synthesis (Takagi & Yamakawa, 2013).
Scientific Research Applications
It’s worth noting that compounds with the 1,3,2-dioxaborolane moiety, like the one in your query, are often used in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds in organic synthesis . This reaction is widely used in the pharmaceutical industry and in academic research.
-
Pharmaceutical Synthesis
- The compound “1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine” is an example of a molecule that could be synthesized using a compound like the one you mentioned . This compound could potentially be used in the synthesis of pharmaceuticals, although specific applications would depend on the drug being synthesized.
-
Organic Chemistry Research
-
Material Science
-
Medicinal Chemistry
- The compound “1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine” is an example of a molecule that could be synthesized using a compound like the one you mentioned . This compound could potentially be used in the synthesis of pharmaceuticals, although specific applications would depend on the drug being synthesized.
-
Nucleotide Synthesis
-
Material Science
properties
IUPAC Name |
(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6,11H,7H2,1-4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDGBMRNFUOPQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
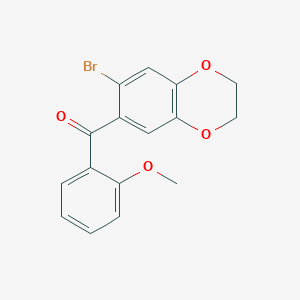
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
